Buthiazide-d10 (Major)
Overview
Description
Buthiazide-d10 (Major) is a variant of Buthiazide . Buthiazide is a benzothiadiazine and is a diuretic indicated in the treatment of edema caused by congestive heart failure, as well as hepatic and renal diseases .
Molecular Structure Analysis
The molecular formula of Buthiazide-d10 (Major) is C11H16ClN3O4S2 . The IUPAC name is 6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide . The molecular weight is 363.907 .Physical and Chemical Properties Analysis
The physical and chemical properties of Buthiazide-d10 (Major) include a molecular weight of 363.907 . The exact mass is 363.089844 and the LogP value is 0.97 .Scientific Research Applications
1. Serological Detection in Immune Haemolytic Anaemias
Buthiazide is notably mentioned in a study about severe, intravascular haemolysis due to drug‐dependent antibodies. In this context, buthiazide-related antibodies were IgG (subclass IgGl) and played a significant role in the serological evaluation of cases with suspected drug‐dependent immune haemolysis (Salama et al., 1984).
2. Role in Metabolic and Biological Studies
Although not directly mentioning Buthiazide-d10, studies related to metabolism and biochemistry often utilize similar compounds. For instance, a study on butanol isomers and their effects on voltage-gated calcium channel currents in adrenal chromaffin cells provides insights into metabolic processes that may be relevant to research involving Buthiazide-d10 (McDavid et al., 2014).
3. Exploration in Chemical Synthesis
Buthiazide-d10, being a chemical compound, can also be referenced in studies related to chemical synthesis. For example, research on binuclear mercury(II) bis(alkynyl) complexes with oligothiophenes and bithiazoles has relevance in understanding the chemical properties and synthesis techniques that could be applicable to Buthiazide-d10 (Wong et al., 2002).
4. Application in Drug Discovery and Pharmacology
Studies on novel pharmacophores for anticonvulsant activity, such as those involving nicotinic acid hydrazones, can provide a framework for understanding how Buthiazide-d10 might be used in drug discovery and pharmacological research (Sinha et al., 2011).
Properties
IUPAC Name |
6-chloro-3-deuterio-3-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)/i1D3,2D3,3D2,6D,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFRHCDYZJRAO-VJVKZKKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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